molecular formula C18H23NO3S B5685020 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No. B5685020
M. Wt: 333.4 g/mol
InChI Key: WOOLMZVPYBXIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been found to modulate the levels of various cytokines and growth factors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide in lab experiments is its ability to exhibit multiple biological activities. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide. One of the areas of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylphenylamine with isobutyl chloroformate, followed by the reaction with benzenesulfonyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-isobutyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13(2)11-15-6-8-16(9-7-15)23(20,21)19-17-12-14(3)5-10-18(17)22-4/h5-10,12-13,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOLMZVPYBXIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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